molecular formula C17H28O2S B597723 11-Mercaptoundecylhydroquinone CAS No. 185839-47-8

11-Mercaptoundecylhydroquinone

Cat. No. B597723
M. Wt: 296.469
InChI Key: DYYJRXGKNZGOIX-UHFFFAOYSA-N
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Description

11-Mercaptoundecylhydroquinone is a chemical compound that forms a thiol-based self-assembled monolayer (SAM). This facilitates surface modification by immobilizing the surface atoms . It can be used in the functionalization of quantum dots for potential applications in sensors and other optoelectronic devices .


Molecular Structure Analysis

The empirical formula of 11-Mercaptoundecylhydroquinone is C17H28O2S . It has a molecular weight of 296.47 . The molecule contains a total of 48 bonds, including 20 non-H bonds, 6 multiple bonds, 11 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 aromatic hydroxyls, and 1 thiol .


Physical And Chemical Properties Analysis

11-Mercaptoundecylhydroquinone is a powder with a melting point of 86-92 °C . It should be stored at a temperature of -20°C .

Scientific Research Applications

  • Biosensing and Analytical Applications :

    • A gold electrode modified by a self-assembled monolayer of 2-mercaptodecylhydroquinone was used to investigate the electrochemical response of hemoglobin, providing a convenient way for its electroanalysis in air-saturated buffer solutions (Zhang, Seo, & Jeon, 2003).
    • The use of 11-Mercaptoundecanoic acid (a related compound) as a reducing agent and protecting ligand for fluorescent Ag/Au bimetallic nanoclusters was explored for selective quenching by Cu(2+) ions, enabling a fluorescence turn-on assay for histidine and cysteine sensing in biological fluids (Sun, Yang, Zhao, Chen, & Yang, 2015).
  • Nanomedicine and Drug Delivery :

    • 11-Mercaptoundecanoic acid-modified gold nanoparticles were conjugated with chloroquine, showing potential application in cancer therapeutics. These conjugates exhibited anticancer activity against MCF-7 breast cancer cells and highlighted the possibility of designing combinatorial therapeutic agents, particularly in nanomedicine (Joshi, Chakraborti, Ramirez-Vick, Ansari, Shanker, Chakrabarti, & Singh, 2012).
  • Chemical Interaction Studies :

    • In a study of bovine serum albumin interaction with antioxidant agents using surface plasmon resonance, 11-mercaptoundecanoic acid was used to modify an Au slide with a carboxyl functional group. This study demonstrated the high affinity of food additive molecules to bovine serum albumin, providing insights into their distribution within the body (Fathi, Ezzati Nazhad Dolatanbadi, Rashidi, & Omidi, 2016).
  • Surface Chemistry and Material Science :

    • The growth of oriented thin films of intercalated α-cobalt hydroxide on functionalized substrates was investigated using self-assembled monolayers of 11-mercaptoundecanoic acid on gold. These functional hybrid films hold potential for various applications in material science (Lee, Du, & O′Hare, 2009).
  • Electrochemical Studies :

    • The potential-dependent structure change and irreversible anodic decomposition reaction of a 2-(11-mercaptoundecyl)hydroquinone monolayer on a gold electrode surface were studied, contributing to the understanding of electrochemical behaviors of such monolayers (Ye, Yashiro, Sato, & Uosaki, 1996).

Safety And Hazards

11-Mercaptoundecylhydroquinone may cause an allergic skin reaction and long-lasting harmful effects to aquatic life . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and release to the environment . Protective gloves should be worn and contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

2-(11-sulfanylundecyl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O2S/c18-16-11-12-17(19)15(14-16)10-8-6-4-2-1-3-5-7-9-13-20/h11-12,14,18-20H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYJRXGKNZGOIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CCCCCCCCCCCS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746401
Record name 2-(11-Sulfanylundecyl)benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Mercaptoundecylhydroquinone

CAS RN

185839-47-8
Record name 2-(11-Sulfanylundecyl)benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 185839-47-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
DP Song, S Shahin, W Xie, S Mehravar, X Liu… - …, 2016 - ACS Publications
… Cadmium selenide (CdSe) nanoparticles (NPs) modified with 11-mercaptoundecylhydroquinone are selectively incorporated within the PEO domains of the self-assembled BBCPs via …
Number of citations: 43 pubs.acs.org
R Emanuelsson, C Karlsson, H Huang… - Russian journal of …, 2017 - Springer
… given a theoretical maximum surface coverage of 7.8 × 10–10 mol cm–2 [38] and roughly reflects the composition of the deposition solution, ie 10% 11-mercaptoundecylhydroquinone …
Number of citations: 24 link.springer.com
M Michalak, M Kurel, J Jedraszko… - Analytical …, 2015 - ACS Publications
… a Syr-CNE based stable pH nanosensor after failed attempts using 1-aminoanhtraquinonediazonium cation grafting on CNEs and self-assembly of 11-mercaptoundecylhydroquinone …
Number of citations: 46 pubs.acs.org

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